molecular formula C10H9N3O B11793680 2-Cyclopropylpyrido[3,4-d]pyrimidin-4(3H)-one

2-Cyclopropylpyrido[3,4-d]pyrimidin-4(3H)-one

Cat. No.: B11793680
M. Wt: 187.20 g/mol
InChI Key: MIROUNZZIPJAEC-UHFFFAOYSA-N
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Description

2-Cyclopropylpyrido[3,4-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropylpyrido[3,4-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the directed lithiation of 2-substituted 5-aminopyridine derivatives followed by reaction with formamide or formamidine acetate . The reaction conditions often include the use of butyllithium and tetramethylethylenediamine in diethyl ether at low temperatures (around -10°C) to achieve the lithiation step .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropylpyrido[3,4-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrido[3,4-d]pyrimidine-4-one derivatives, while reduction can lead to the formation of partially or fully reduced analogs .

Scientific Research Applications

2-Cyclopropylpyrido[3,4-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopropylpyrido[3,4-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects. For example, it may inhibit kinases involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

2-Cyclopropylpyrido[3,4-d]pyrimidin-4(3H)-one can be compared with other similar compounds such as:

    Pyrido[3,4-d]pyrimidine: Shares a similar core structure but lacks the cyclopropyl group.

    Thieno[2,3-d]pyrimidin-4(3H)-one: Contains a sulfur atom in place of the nitrogen in the pyridine ring.

    Pyrazolo[3,4-d]pyrimidine: Features a pyrazole ring fused to the pyrimidine

The uniqueness of this compound lies in its cyclopropyl group, which can influence its biological activity and chemical reactivity, making it a valuable compound for further research and development .

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

2-cyclopropyl-3H-pyrido[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C10H9N3O/c14-10-7-3-4-11-5-8(7)12-9(13-10)6-1-2-6/h3-6H,1-2H2,(H,12,13,14)

InChI Key

MIROUNZZIPJAEC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(C=CN=C3)C(=O)N2

Origin of Product

United States

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